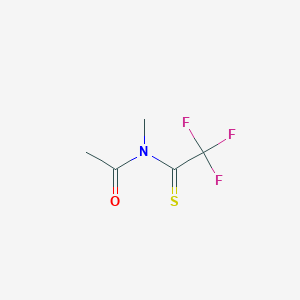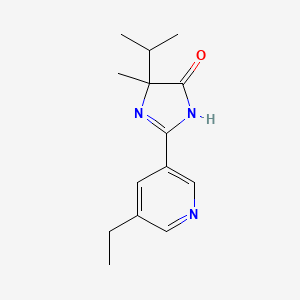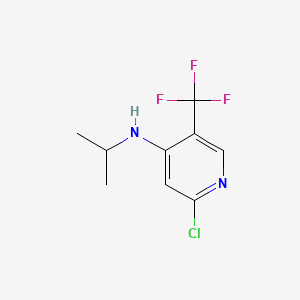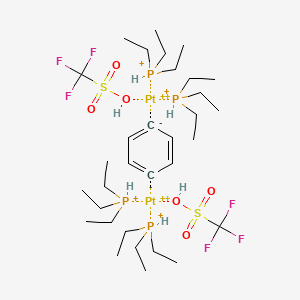
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is a coordination compound with the molecular formula C32H64F6O6P4Pt2S2 and a molecular weight of 1237.018 g/mol . This compound is known for its unique molecular structure and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum involves the reaction of platinum precursors with triethylphosphine and trifluoromethanesulfonate. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.
Industry: It is used in industrial processes that require specific catalytic properties.
Mécanisme D'action
The mechanism by which Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum can be compared with other platinum-based coordination compounds, such as:
Cisplatin: Known for its use in cancer therapy, cisplatin has a different ligand structure and mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy, with a different set of ligands and pharmacokinetics.
Oxaliplatin: Used in cancer treatment, oxaliplatin has a distinct ligand environment compared to this compound.
The uniqueness of this compound lies in its specific ligand arrangement and the resulting chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C32H70F6O6P4Pt2S2+6 |
|---|---|
Poids moléculaire |
1243.1 g/mol |
Nom IUPAC |
benzene;platinum(2+);triethylphosphanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C6H15P.C6H4.2CHF3O3S.2Pt/c4*1-4-7(5-2)6-3;1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h4*4-6H2,1-3H3;1-2,5-6H;2*(H,5,6,7);;/q;;;;-2;;;2*+2/p+4 |
Clé InChI |
JRJAWEGNQXMTBQ-UHFFFAOYSA-R |
SMILES canonique |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.C1=C[C-]=CC=[C-]1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pt+2].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
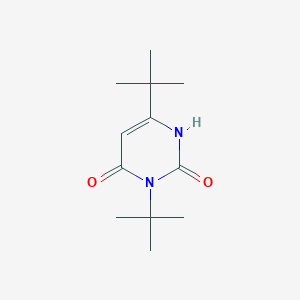
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)

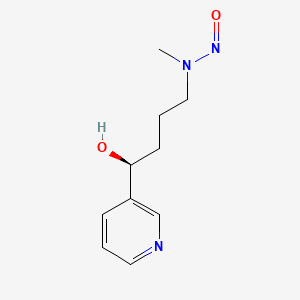
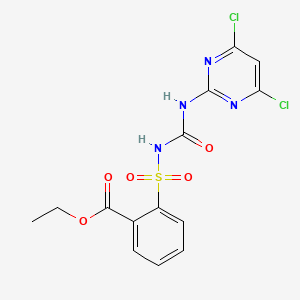
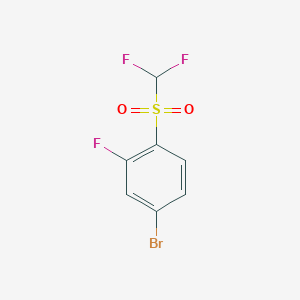
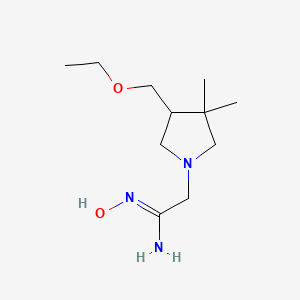

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
